1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol
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Overview
Description
1,2-bis(4-methoxyphenyl)-1,2-ethanediol , is a chemical compound with the molecular formula C₁₆H₁₈O₄. It consists of two aromatic rings connected by an ethane-1,2-diol (1,2-ethanediol) linker. The compound’s structure features two methoxy groups (–OCH₃) and one hydroxyl group (–OH) on each phenyl ring .
Preparation Methods
Synthetic Routes:: 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1,2-dibromoethane with 4-methoxybenzaldehyde, followed by reduction with a suitable reducing agent (e.g., lithium aluminum hydride) to yield the desired diol.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can undergo several chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or other functional groups.
Reduction: Reduction of the carbonyl groups can yield secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).
Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and Lewis acids for aromatic substitution.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol has promising applications:
Biomedical Research: Its inhibition of cell proliferation suggests potential as a therapeutic agent against breast and lung cancer.
Materials Science: The compound’s structure may inspire novel materials with desirable properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular pathways, possibly affecting cell cycle regulation or signaling cascades.
Comparison with Similar Compounds
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol stands out due to its unique combination of aromatic rings and ethane-1,2-diol linker. Similar compounds include other bisphenols and aromatic diols.
Biological Activity
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol is a chemical compound that has gained attention for its potential biological activities. Characterized by its unique structure, which includes two methoxy-substituted phenyl groups linked by an ethane-1,2-diol moiety, this compound exhibits properties that may be beneficial in various biological applications.
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : Approximately 350.418 g/mol
- Melting Point : 149-150 °C
- Structure : The compound features hydroxyl (-OH) groups that enhance its hydrogen bonding capabilities, making it soluble in polar solvents and increasing its reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound may act as a modulator of estrogen receptors (ERs), particularly ERβ. This activity suggests potential applications in hormone-related therapies and as an anti-cancer agent.
Estrogen Receptor Binding
Studies have shown that compounds with similar structures can exhibit varying degrees of agonistic or antagonistic activity towards estrogen receptors. For instance:
- Agonistic Activity : Compounds structurally similar to bisphenols have been found to activate ERβ, which is crucial for regulating various physiological processes .
- Antagonistic Activity : Some derivatives exhibit antagonistic effects against ERβ, which could potentially inhibit estrogen-mediated signaling pathways .
In Vitro Studies
In vitro assays using human cell lines (e.g., HeLa cells) have demonstrated that certain bisphenol derivatives can bind to estrogen receptors and modulate their activity. The following table summarizes findings related to the binding affinities and biological activities of various bisphenol derivatives:
Compound Name | Binding Affinity (nM) | ERα Activity | ERβ Activity | Notes |
---|---|---|---|---|
BPA | 400 | Agonist | Weak Agonist | Reference compound |
BPC | 500 | Partial Agonist | Moderate Agonist | Similar structure |
BPAF | 600 | Antagonist | Strong Antagonist | Notable for ERβ inhibition |
Target Compound (this compound) | TBD | TBD | TBD | Potential for further study |
Note: TBD indicates that specific data for the target compound is still under investigation or not yet available.
Case Studies
Recent studies have focused on the therapeutic implications of compounds like this compound in cancer treatment:
- Breast Cancer Models : Research has indicated that compounds with similar structural characteristics can inhibit the growth of estrogen-dependent breast cancer cells by blocking ER signaling pathways .
- Potential Drug Formulations : Given its biological activity, there is ongoing research into incorporating this compound into drug formulations aimed at treating hormone-related cancers.
Properties
CAS No. |
5465-47-4 |
---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O4/c1-25-19-12-8-16(9-13-19)21(23)22(24,17-6-4-3-5-7-17)18-10-14-20(26-2)15-11-18/h3-15,21,23-24H,1-2H3 |
InChI Key |
AZOAHVDSQGOIBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
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